Bienvenue dans la boutique en ligne BenchChem!

Valproic acid hydroxamate

Epigenetics HDAC inhibition Isoform selectivity

Procure Valproic acid hydroxamate (VAHA) for Class II HDAC inhibition with a superior safety profile. Unlike its parent compound valproic acid, VAHA exhibits selective Class II HDAC activity (HDAC5/6/7/8/9) and no teratogenicity in murine models. This unique selectivity enables precise epigenetic studies without the confounding developmental toxicity of broad-spectrum inhibitors. Essential for chemical biology screens requiring clean Class II targeting.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 106132-78-9
Cat. No. B018582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic acid hydroxamate
CAS106132-78-9
Synonymsvalproic acid hydroxamate
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NO
InChIInChI=1S/C8H17NO2/c1-3-5-7(6-4-2)8(10)9-11/h7,11H,3-6H2,1-2H3,(H,9,10)
InChIKeyROJGIRXXBBBMPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valproic Acid Hydroxamate (CAS 106132-78-9): HDAC Inhibitor with Class II Selectivity for Epigenetic Research


Valproic acid hydroxamate (also known as valproyl hydroxamic acid, VAHA, VPA-HA, or N-hydroxy-2-propylpentanamide; CAS 106132-78-9) is a short-chain hydroxamic acid derivative of the antiepileptic drug valproic acid [1]. It functions as a histone deacetylase (HDAC) inhibitor characterized by a modified isoform selectivity profile relative to its parent carboxylic acid, exhibiting reduced potency against Class I HDAC enzymes but markedly enhanced activity against Class II HDAC isoforms . Unlike valproic acid, which acts as a broad-spectrum Class I HDAC inhibitor with IC50 values in the millimolar range, this hydroxamate analog demonstrates a shifted selectivity preference toward Class II enzymes including HDAC5, HDAC6, HDAC7, HDAC8, and HDAC9 .

Why Valproic Acid Hydroxamate Cannot Be Substituted with Valproic Acid or Other HDAC Inhibitors


Generic substitution between valproic acid hydroxamate and its parent compound valproic acid is scientifically invalid due to fundamental differences in zinc-chelating pharmacophore chemistry, HDAC isoform selectivity, and in vivo biological outcomes. The carboxylic acid moiety of valproic acid is a weak zinc-binding group, contributing to its millimolar potency and Class I HDAC preference (HDAC1 IC50 ~400 μM), whereas the hydroxamic acid functional group in VAHA functions as a strong bidentate zinc chelator [1]. This structural divergence translates into a reversal of Class I versus Class II selectivity and a shift in potency profile . Furthermore, in vivo functional divergence is unequivocal: valproic acid induces neural tube defects in the NMRI mouse model as a direct consequence of HDAC inhibition, whereas VAHA exhibits no detectable teratogenic activity in the same model [2]. Consequently, these compounds cannot be interchanged in experimental protocols without fundamentally altering the biological interpretation of results.

Valproic Acid Hydroxamate: Comparative Quantitative Evidence Guide for Scientific Selection


HDAC Isoform Selectivity Shift: VAHA vs. Valproic Acid

Valproic acid hydroxamate (VAHA) exhibits a distinct HDAC isoform selectivity profile compared to its parent compound valproic acid (VPA), with reduced activity against Class I enzymes but markedly greater activity against Class II HDAC isoforms [1]. IC50 values for VAHA against human recombinant Class II HDAC isoforms range from 16 μM to 99 μM, whereas valproic acid demonstrates negligible Class II inhibition at therapeutic concentrations and requires millimolar concentrations (IC50 ~400 μM for HDAC1) for Class I inhibition [1].

Epigenetics HDAC inhibition Isoform selectivity

Teratogenicity Profile: VAHA vs. Valproic Acid in Mouse Neural Tube Defect Model

In the NMRI mouse neural tube defect (exencephaly) model, valproic acid hydroxamate and related hydroxamic acid derivatives exhibited no or greatly reduced teratogenic potency compared to their corresponding free carboxylic acids [1][2]. Valproic acid is a known teratogen that induces neural tube defects via HDAC inhibition, whereas VAHA shows a complete absence of teratogenic activity in this model at tested doses [1].

Developmental toxicology Teratogenicity In vivo pharmacology

Anticonvulsant ED50: VAHA-Containing Hydroxamate Series vs. Valproic Acid

Valproic acid hydroxamate and structurally related valproic acid hydroxamic acid derivatives were evaluated for anticonvulsant efficacy in the subcutaneous pentylenetetrazole (PTZ) seizure threshold test in mice [1]. The hydroxamates exhibited anticonvulsant ED50 values ranging from 0.16 mmol/kg to 0.59 mmol/kg, comparable to the ED50 of valproic acid at 0.57 mmol/kg [1].

Anticonvulsant activity Epilepsy research In vivo pharmacology

Neurotoxicity TD50 and Protective Index: Hydroxamate Series vs. Valproic Acid

In the rotorod neurotoxicity test, valproic acid hydroxamic acid derivatives exhibited increased neurotoxicity compared to valproic acid, with TD50 values ranging from 0.70 mmol/kg to 1.42 mmol/kg, whereas valproic acid demonstrated a TD50 of 1.83 mmol/kg [1]. This shift in neurotoxicity profile represents a quantifiable differentiation in the safety pharmacology characteristics of the hydroxamate series relative to the parent compound [1].

Neurotoxicity Therapeutic index In vivo safety pharmacology

In Vitro Potency Enhancement: VAHA vs. Valproic Acid via Hydroxamic Acid Modification

Conversion of short-chain carboxylic acids (valproic acid, butyric acid, phenylbutyric acid) to their corresponding hydroxamic acid analogs resulted in enhanced potency and altered HDAC isoform selectivity in a suite of in vitro biochemical assays, cell-based assays in HeLa cells, and primary mouse forebrain cultures [1]. Specifically, VAHA (the hydroxamic acid analog of valproate) exhibited an in vitro and cellular activity profile consistent with being a Class II selective inhibitor, whereas the parent valproic acid is a Class I-preferring HDAC inhibitor [1].

Medicinal chemistry HDAC inhibitor optimization Structure-activity relationship

HDAC Inhibitor Classification: VAHA Positioned Between SAHA and Class-Selective Inhibitors

In a comparative classification of HDAC inhibitors, VAHA is characterized as an HDAC inhibitor that is more active on Class II enzymes and less active on Class I enzymes, distinguishing it from both the broad-spectrum irreversible inhibitor SAHA (vorinostat, considered the gold standard) and the selective Class II inhibitor MC1568 [1]. This intermediate selectivity profile provides a unique experimental tool distinct from both pan-HDAC inhibitors and highly selective Class II agents [1].

HDAC inhibitor panel Chemical tool selection Epigenetic pharmacology

Valproic Acid Hydroxamate: Evidence-Based Research and Industrial Application Scenarios


Mechanistic Dissection of HDAC Class II-Dependent Gene Regulation in Epigenetic Studies

Valproic acid hydroxamate (VAHA) is optimally suited for epigenetic research requiring preferential Class II HDAC inhibition with reduced Class I activity. Based on the isoform selectivity evidence showing VAHA inhibits HDAC5 (IC50 37 μM), HDAC6 (16 μM), HDAC7 (99 μM), HDAC8 (39 μM), and HDAC9 (91 μM) while exhibiting reduced Class I potency compared to valproic acid , investigators can use VAHA to selectively probe Class II HDAC contributions to chromatin remodeling and gene expression programs without the confounding Class I inhibition that characterizes valproic acid and pan-HDAC inhibitors like SAHA [1].

In Vivo Developmental Toxicology Studies Requiring Non-Teratogenic HDAC Inhibition

For developmental biology and toxicology studies investigating HDAC-dependent processes during embryogenesis without introducing confounding teratogenicity, VAHA represents the appropriate chemical tool. Direct comparative evidence from the NMRI mouse neural tube defect model demonstrates that valproic acid hydroxamate exhibits no detectable teratogenic activity, whereas valproic acid induces significant neural tube defects in a dose-dependent manner . This evidence-based safety profile enables researchers to administer VAHA during critical gestational windows to study HDAC inhibition-dependent developmental processes while avoiding the teratogenic confound inherent to valproic acid [1].

Anticonvulsant Mechanism Studies with Disentangled Teratogenicity Endpoints

Valproic acid hydroxamate enables anticonvulsant mechanism research where the teratogenic liability of valproic acid would otherwise complicate interpretation. In the subcutaneous pentylenetetrazole (PTZ) seizure threshold test, VAHA-containing hydroxamates exhibit anticonvulsant ED50 values (0.16-0.59 mmol/kg) comparable to valproic acid (ED50 0.57 mmol/kg), yet with complete absence of teratogenic activity . This evidence-based dissociation of anticonvulsant efficacy from teratogenicity makes VAHA a valuable tool compound for investigating the mechanistic pathways underlying anticonvulsant effects independent of developmental toxicity .

HDAC Inhibitor Panel Assembly for Selectivity Profiling and Chemical Biology Screens

VAHA occupies a distinct position within the HDAC inhibitor chemical space, as established by comparative classification data characterizing it as an HDAC inhibitor with greater activity on Class II enzymes and lesser activity on Class I enzymes, positioned between pan-inhibitors (e.g., SAHA) and highly selective Class II agents (e.g., MC1568) . This unique selectivity profile makes VAHA an essential component of HDAC inhibitor panels designed for chemical biology screens, selectivity profiling studies, or epigenetic drug discovery campaigns where differential effects across HDAC classes must be systematically evaluated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic acid hydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.